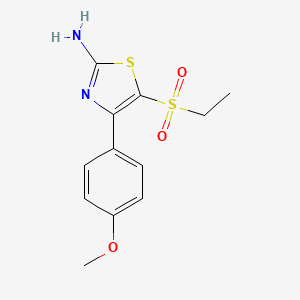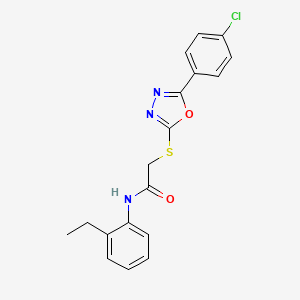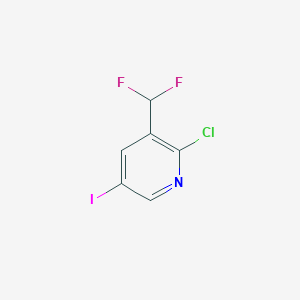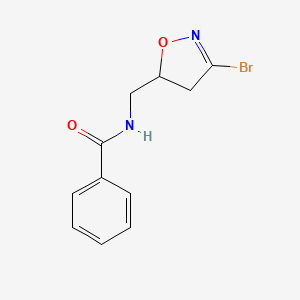![molecular formula C14H11ClFNO B11782020 6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782020.png)
6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and molecular electronics. This compound, in particular, features a benzene ring fused with an oxazine ring, with chlorine and fluorine substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a multicomponent reaction involving aromatic amines, formaldehyde, and other reagents can be employed to form the oxazine ring . The reaction typically requires a catalyst and specific temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazine ring or the substituents, leading to new compounds with altered properties.
Substitution: Halogen substituents like chlorine and fluorine can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional functional groups, while substitution reactions can introduce new substituents, altering the compound’s chemical and physical properties.
Aplicaciones Científicas De Investigación
6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mecanismo De Acción
The mechanism by which 6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds share a similar core structure but differ in their substituents and specific properties.
Benzoxazinones: These derivatives have a similar oxazine ring but with different functional groups, leading to distinct chemical behaviors.
Naphtho[2,3-e][1,3]oxazines: These compounds feature a naphthalene ring fused with an oxazine ring, offering unique properties and applications.
Uniqueness
6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine stands out due to its specific substituents (chlorine and fluorine), which impart unique chemical and physical properties
Propiedades
Fórmula molecular |
C14H11ClFNO |
|---|---|
Peso molecular |
263.69 g/mol |
Nombre IUPAC |
6-chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H11ClFNO/c15-10-4-5-14-12(7-10)17-13(8-18-14)9-2-1-3-11(16)6-9/h1-7,13,17H,8H2 |
Clave InChI |
NNMPLDYPOVCQBG-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


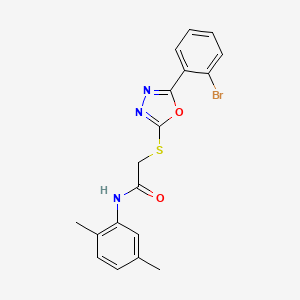



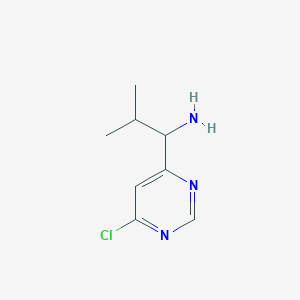
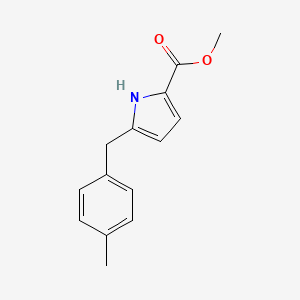
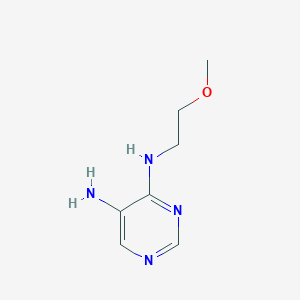
![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11781983.png)
